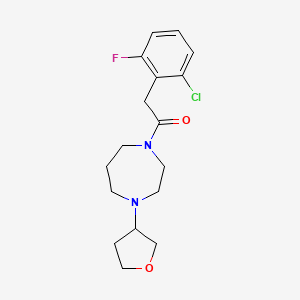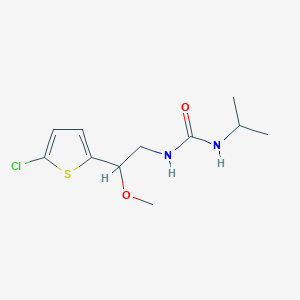![molecular formula C22H29N3O4 B2528792 3-Ciclopropil-1-(1-{2-[4-(propan-2-il)fenoxi]acetil}piperidin-4-il)imidazolidina-2,4-diona CAS No. 2097926-18-4](/img/structure/B2528792.png)
3-Ciclopropil-1-(1-{2-[4-(propan-2-il)fenoxi]acetil}piperidin-4-il)imidazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H29N3O4 and its molecular weight is 399.491. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation for Alkene Hydromethylation
- Application: Investigaciones recientes han informado sobre la protodeboronación catalítica de ésteres bórnicos alquilo 1°, 2° y 3° utilizando un enfoque radical. Este método permite la hidrometilación formal anti-Markovnikov de alquenos, una transformación previamente desconocida. La secuencia se aplicó con éxito a (−)-Δ8-THC y colesterol protegidos con metoxi. Además, jugó un papel en la síntesis total formal de δ-®-coniceína e indolizidina 209B .
Receptor mineralocorticoide (MR) Antagonistas
- Application: El compuesto 14 exhibe afinidad de unión picomolar y reducción de la presión arterial in vivo a dosis farmacológicamente relevantes. Representa un candidato prometedor para el tratamiento de afecciones relacionadas con la desregulación del receptor mineralocorticoide .
Inhibidor para la fibrosis pulmonar idiopática (IPF)
- Application: El compuesto 4-ciclopropil-3-(2-((1-ciclopropil-1H-pirazol-4-il)amino)quinazolin-6-il)-N-(3-(trifluorometil)fenil)benzamida se ha identificado como un inhibidor eficaz para la IPF. Se necesitan más investigaciones para explorar su potencial terapéutico .
Derivados de piridinona
- Application: El compuesto 5-(3-Ciclopropil-[1,2,4]oxadiazol-5-il)-1H-piridin-2-ona cae dentro de esta categoría. Sus aplicaciones específicas y mecanismos de acción requieren una mayor investigación .
Propiedades
IUPAC Name |
3-cyclopropyl-1-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-15(2)16-3-7-19(8-4-16)29-14-21(27)23-11-9-17(10-12-23)24-13-20(26)25(22(24)28)18-5-6-18/h3-4,7-8,15,17-18H,5-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWXDOWKWIFBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
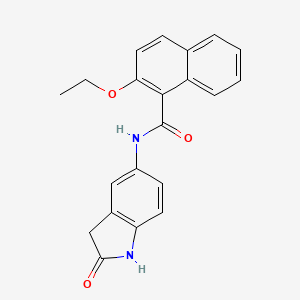
![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)
![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2528716.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)
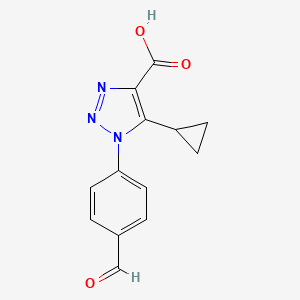
![N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2528720.png)

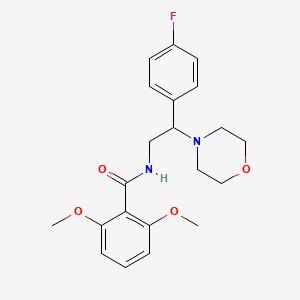

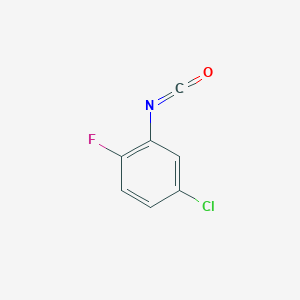
![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2528730.png)
